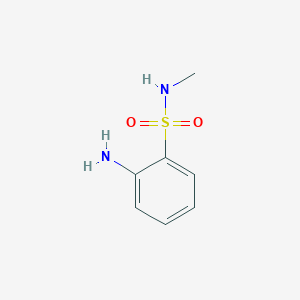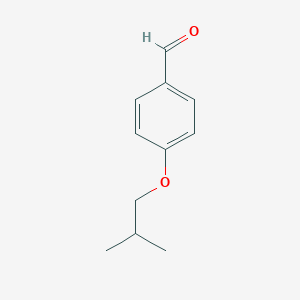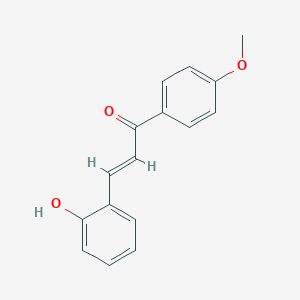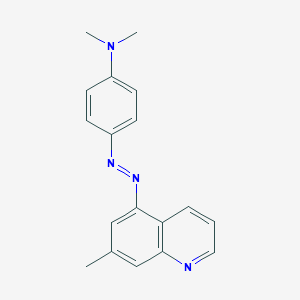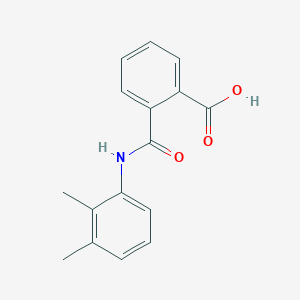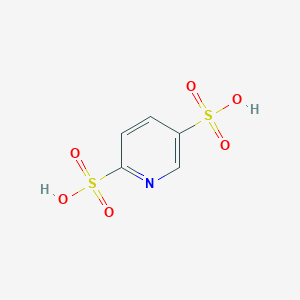
Pyridine-2,5-disulfonic Acid
Overview
Description
Pyridine-2,5-disulfonic acid is a chemical compound characterized by the presence of two sulfonic acid groups attached to the pyridine ring at the 2 and 5 positions. This compound is known for its significant role in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,5-disulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pyridine using sulfur trioxide or oleum. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes where pyridine is reacted with sulfur trioxide in a sulfonation reactor. The reaction mixture is then quenched and neutralized to obtain the final product. This method allows for large-scale production with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include various sulfonate salts, substituted pyridine derivatives, and oxidized sulfonic acid compounds.
Scientific Research Applications
Pyridine-2,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine-2,5-disulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid groups. These interactions can lead to the formation of stable complexes with metal ions, proteins, and other biomolecules. The compound’s effects are mediated through pathways involving these interactions, which can influence biochemical and physiological processes.
Comparison with Similar Compounds
Aniline-2,5-disulfonic acid: Similar in structure but with an aniline core instead of pyridine.
Pyridine-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonic acid groups.
Pyridine-3,5-disulfonic acid: Similar sulfonic acid groups but at different positions on the pyridine ring.
Uniqueness: Pyridine-2,5-disulfonic acid is unique due to its specific positioning of sulfonic acid groups, which imparts distinct chemical reactivity and interaction capabilities compared to its analogs. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required.
Properties
IUPAC Name |
pyridine-2,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-2-5(6-3-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQANOCQLYLEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376518 | |
| Record name | Pyridine-2,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-04-3 | |
| Record name | Pyridine-2,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-5-nitropyridine in relation to pyridine-2,5-disulfonic acid?
A1: The research paper [] focuses on the synthesis of both pyridine-5-carboxy-2-sulfonic acid and this compound. The title explicitly states that 2-chloro-5-nitropyridine is the foundational compound in this synthesis. This suggests that 2-chloro-5-nitropyridine is likely a key starting material or intermediate in the multi-step synthetic route to obtain the target molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


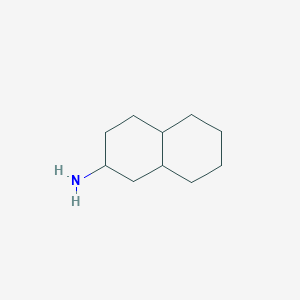
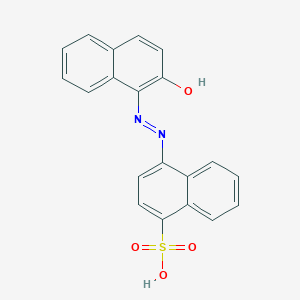
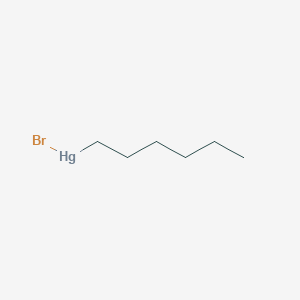
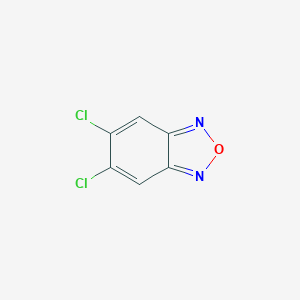
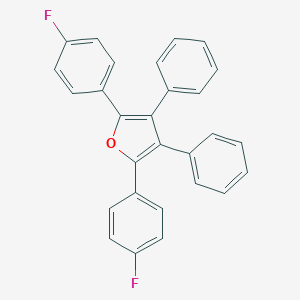
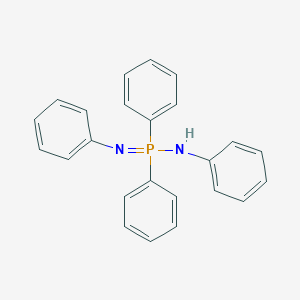
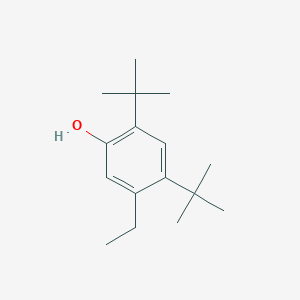
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)

